3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of an aniline derivative with a thioamide and an aldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Potential use as a therapeutic agent for treating diseases such as cancer, diabetes, and inflammatory disorders.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Benzylidene derivatives: Compounds with a benzylidene moiety, often studied for their pharmacological potential.
Uniqueness
3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
Molecular Formula |
C19H18N2O4S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(5Z)-3-anilino-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O4S2/c1-23-14-9-12(10-15(24-2)17(14)25-3)11-16-18(22)21(19(26)27-16)20-13-7-5-4-6-8-13/h4-11,20H,1-3H3/b16-11- |
InChI Key |
BZRKCCCJQGQZNS-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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